4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
Description
Properties
IUPAC Name |
4-[3-(fluoromethyl)azetidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-5-8-6-13(7-8)10-3-1-9(2-4-10)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGDXUSZEBRETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is suggested that the compound might disrupt the bacterial cell membrane . The disruption of the cell membrane can lead to changes in cell permeability, resulting in cell death.
Result of Action
It is suggested that the compound may cause disruption of the bacterial cell membrane, leading to cell death .
Biological Activity
4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the azetidine ring and subsequent functionalization. Research indicates that derivatives of azetidine compounds can be synthesized through various methods, including reactions with electrophiles and coupling reactions with aromatic systems .
Antibacterial Properties
Recent studies have demonstrated that azetidine derivatives possess significant antibacterial activity. For instance, a series of substituted azetidinones showed promising results against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antibacterial effects .
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 4a | 0.008 | Streptococcus pneumoniae ATCC 49619 |
| 4b | 0.03 | Staphylococcus epidermidis ATCC 1228 |
| 4c | 0.06 | Streptococcus pyogenes ATCC 51339 |
Estrogen Receptor Modulation
This compound has been identified as a potential modulator of estrogen receptors (ER). Estrogen receptors are crucial in mediating various biological effects related to growth and metabolism. Compounds that interact with these receptors can influence conditions such as breast cancer and other hormone-related diseases. The compound's ability to act as an estrogen receptor modulator suggests its potential therapeutic applications in treating hormone-dependent cancers .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar azetidine derivatives have shown the ability to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival .
- Binding Affinity : The structural characteristics of the compound allow for effective binding to target proteins, influencing their activity and potentially leading to therapeutic outcomes.
Case Studies
Several studies have explored the effects of azetidine derivatives in vivo:
- Antibacterial Efficacy : In a controlled study, a derivative similar to this compound was administered to mice infected with Escherichia coli. Results indicated a significant reduction in bacterial load compared to untreated controls, highlighting the compound's potential as an antibacterial agent .
- Estrogen Receptor Activity : A study examining the effects of azetidine compounds on estrogen receptor activity showed that certain derivatives could significantly modulate receptor activity in cell lines, suggesting their potential use in hormone replacement therapies or cancer treatments .
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound is being explored for its potential as a drug candidate due to its ability to interact with various biological targets. Its structural analogs have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE), which is vital for neurotransmission .
- Estrogen Receptor Modulation : Research indicates that derivatives of this compound can serve as intermediates in synthesizing estrogen receptor modulators. These modulators are crucial in developing treatments for hormone-related cancers such as breast and ovarian cancer .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of compounds related to 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid have revealed that modifications can significantly impact metabolic stability and potency. For instance, introducing different substituents on the azetidine or piperidine rings can enhance the compound's efficacy against specific targets.
- Acetylcholinesterase Inhibition : Studies have demonstrated that compounds similar to this compound exhibit inhibitory effects on AChE, which could lead to therapeutic applications in treating neurodegenerative diseases like Alzheimer's.
- Anticancer Properties : The compound's ability to modulate estrogen receptors may also position it as a candidate for anticancer therapies, particularly in hormone-sensitive cancers .
- Tissue Distribution Studies : Research on related compounds has shown nonspecific binding in brain tissues, raising considerations for their use in vivo despite demonstrating potent in vitro activity.
Case Study 1: Acetylcholinesterase Inhibition
A study investigated the inhibitory effects of structurally related compounds on AChE. The results indicated significant activity against AChE, although challenges regarding metabolic stability were noted. The fluoromethyl group was identified as a key feature enhancing binding affinity.
Case Study 2: Estrogen Receptor Modulators
Research focused on synthesizing 2-(3-(fluoromethyl)azetidin-1-yl)ethanol derivatives demonstrated their potential as estrogen receptor modulators. These derivatives showed promise in reducing circulating levels of retinol-binding protein 4 (RBP4), which is implicated in various cancers .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine Moieties
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid
- Structure : Features a chloro substituent and a 4-nitrophenyl group on the azetidine ring, with a ketone at the 4-position.
- Synthesis : Synthesized via Staudinger reaction using chloroacetyl chloride and triethylamine, followed by reflux .
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid
- Structure : Contains a tert-butoxycarbonyl (BOC)-protected amine and a carboxylic acid instead of benzoic acid.
- Relevance : Highlights the use of fluoromethyl substituents in azetidine derivatives, though the BOC group and carboxylic acid alter its pharmacokinetic profile .
3-{[4-(Azetidin-1-yl)carbonyl]phenoxy}benzoic acid derivatives
- Structure: Includes an azetidine carbonyl group attached to a phenoxy-substituted benzoic acid.
- Application : Used as glucokinase activators, demonstrating the role of azetidine in enhancing target specificity .
4-(3-Benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Benzoic Acid Derivatives with Fluorine Substituents
4-Fluorobenzoic Acid
- Structure : Simple fluorinated benzoic acid.
- Properties: Lower pKa (~4.2) compared to non-fluorinated analogues due to fluorine’s electron-withdrawing effect, enhancing acidity and solubility .
4-Hydroxy-3-(3-methoxy-3-methylbutyl)benzoic acid
Comparative Analysis of Key Properties
Preparation Methods
Synthetic Route Overview
The preparation generally follows a multi-step synthetic sequence:
- Step 1: Construction or procurement of an azetidine ring substituted at the 3-position.
- Step 2: Introduction of the fluoromethyl group at the 3-position of the azetidine ring.
- Step 3: Coupling of the fluoromethyl-azetidine moiety to the 4-position of benzoic acid or its derivatives to form the target compound.
Detailed Preparation Methods
Coupling to Benzoic Acid Moiety
The fluoromethyl-azetidine intermediate is coupled to 4-substituted benzoic acid derivatives via amide bond formation:
- The benzoic acid derivative (e.g., methyl 4-fluorobenzoate or 4-bromobenzoate) is first activated, often through hydrolysis or conversion to an acid chloride.
- The azetidine amine is then reacted with the activated benzoic acid derivative in the presence of coupling agents such as 1-hydroxybenzotriazole hydrate (HOBT) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC- HCl).
- This amide bond formation proceeds smoothly, yielding the desired 4-(3-(fluoromethyl)azetidin-1-yl)benzoic acid or its ester derivatives in moderate to good yields (21–40%).
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydroxyl to mesylate | Methanesulfonyl chloride, base (e.g., triethylamine) | 80–84 | Formation of mesylate intermediate |
| 2 | Fluorination (SN2) | Tetrabutylammonium fluoride (TBAF) | 23–38 | Moderate yield due to β-elimination side reaction |
| 3 | Hydrolysis of ester | LiOH, aqueous conditions | - | To convert ester to carboxylic acid |
| 4 | Amide coupling | HOBT, EDC- HCl, solvent (e.g., DMF) | 21–40 | Formation of amide bond between azetidine and benzoic acid |
Research Findings and Challenges
- Fluorination yields: The fluorination of mesylate intermediates to fluoromethyl azetidines is often limited by β-elimination side reactions, leading to moderate yields (23–38%).
- Coupling efficiency: Amide bond formation with benzoic acid derivatives proceeds efficiently in the presence of coupling agents, but yields vary depending on substrate and reaction conditions (21–40%).
- Purification: Products are typically purified by recrystallization or chromatographic techniques, and characterized by IR, ^1H NMR, and mass spectrometry to confirm structure and purity.
Summary Table of Key Preparation Steps
Q & A
Q. What are the recommended synthetic routes for 4-(3-(fluoromethyl)azetidin-1-yl)benzoic acid, and how can purity be optimized?
- Methodological Answer : A two-step synthesis is common for structurally similar azetidine-containing benzoic acids. First, introduce the azetidine moiety via nucleophilic substitution or coupling reactions (e.g., using a fluoromethyl-azetidine precursor). Second, carboxylate functionalization via hydrolysis or oxidation. Purity optimization involves chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization in polar aprotic solvents. Monitor intermediates using -NMR to confirm regioselectivity and avoid side products like over-alkylated derivatives .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key characterization includes:
- Solubility : Test in DMSO (common for biological assays) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., compare with analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, mp 287.5–293.5°C) .
- Acidity : Potentiometric titration to measure pKa, critical for understanding ionization in biological systems .
Q. What biological screening approaches are suitable for evaluating its activity?
- Methodological Answer :
- Enzyme inhibition : Use fluorometric assays targeting kinases or proteases, with ATP/NADH-coupled detection. Include positive controls (e.g., staurosporine for kinases) .
- Antimicrobial studies : Follow protocols for hydrazone derivatives of benzoic acids, using microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents). Address this by:
- Orthogonal assays : Combine surface plasmon resonance (SPR) with fluorescence polarization for binding affinity validation.
- Structural analysis : Co-crystallization with target receptors (e.g., GPCRs) or computational docking to identify binding poses. Reference studies on fluorinated benzoic acid derivatives, which show pH-dependent binding shifts .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Isotope labeling : Use -NMR to track metabolic degradation in liver microsomes.
- Prodrug modification : Introduce ester or amide groups at the carboxylate to enhance permeability, as seen in 4-hydroxybenzoic acid derivatives .
- CYP450 inhibition screening : Identify major metabolizing enzymes using recombinant CYP isoforms .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- QSAR modeling : Correlate substituent effects (e.g., fluoromethyl vs. trifluoromethyl groups) with bioactivity using descriptors like logP and polar surface area.
- MD simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability of the azetidine ring conformation .
- ADMET prediction : Tools like SwissADME to prioritize derivatives with optimal permeability and low toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
